Diethyl 3,4,5-trifluorobenzylphosphonate
Description
Diethyl 3,4,5-trifluorobenzylphosphonate is an organophosphorus compound characterized by a benzylphosphonate core substituted with three fluorine atoms at the 3-, 4-, and 5-positions of the aromatic ring.
Synthesis: The compound is synthesized via reactions involving α-hydroxyphosphonates. For example, diethyl hydroxy-3,4,5-trifluorobenzylphosphonate undergoes acetylation or acylation with reagents like acetyl chloride in the presence of triethylamine, yielding products in 69–97% efficiency under optimized conditions .
Applications: Its fluorinated structure enhances electronic properties, making it valuable in medicinal chemistry for developing bioactive molecules. Studies highlight its role in generating acylated derivatives screened for anticancer activity, though specific potency data remain under investigation .
Properties
Molecular Formula |
C11H14F3O3P |
|---|---|
Molecular Weight |
282.20 g/mol |
IUPAC Name |
5-(diethoxyphosphorylmethyl)-1,2,3-trifluorobenzene |
InChI |
InChI=1S/C11H14F3O3P/c1-3-16-18(15,17-4-2)7-8-5-9(12)11(14)10(13)6-8/h5-6H,3-4,7H2,1-2H3 |
InChI Key |
TYAKHOMEIWVLEC-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CC1=CC(=C(C(=C1)F)F)F)OCC |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
Diethyl 3,4,5-trifluorobenzylphosphonate has been investigated for its anticancer properties. Research indicates that derivatives of this compound exhibit significant cytostatic effects against various tumor cell lines. For instance, studies have shown that phosphonates derived from this compound can inhibit the growth of human breast adenocarcinoma and melanoma cells at concentrations as low as 50 µM .
Table 1: Anticancer Activity of this compound Derivatives
| Cell Line | IC50 (µM) | Effectiveness (%) |
|---|---|---|
| MDA-MB-231 (Breast) | 50 | 55.4 |
| A2058 (Melanoma) | 50 | 55.4 |
| PC-3 (Prostate) | TBD | TBD |
| HT-29 (Colon) | TBD | TBD |
The mechanism of action appears to involve the modulation of cell signaling pathways associated with apoptosis and cell proliferation, making it a candidate for further development in cancer therapeutics.
Organic Synthesis
In organic chemistry, this compound serves as a versatile reagent for the synthesis of various phosphonates and phosphonic acids. It can be utilized in acylation reactions to produce more complex molecules with potential biological activity. For example, it has been successfully used in the preparation of acyloxyphosphonates through reaction with acyl chlorides under controlled conditions .
Table 2: Synthesis of Acyloxyphosphonates from this compound
| Reaction Type | Reagents Used | Yield (%) |
|---|---|---|
| Acylation | Acetyl chloride | 69-97 |
| Acyloxyphosphonates | Butyryl chloride | TBD |
| Acyloxyphosphonates | Benzoyl chloride | TBD |
This versatility allows chemists to explore new compounds that may have enhanced properties or novel functionalities.
Material Science
In the field of material science, this compound has been explored for its potential use in modifying the surface properties of materials. For instance, it can be used to create stable electrodes with modified work functions . These modifications can enhance the performance of electronic devices by improving charge transport and stability.
Case Study: Surface Modification Using this compound
A study demonstrated the successful application of this compound in creating stable electrode surfaces for organic electronic devices. The modified electrodes exhibited improved conductivity and stability compared to unmodified surfaces, indicating the compound's potential in enhancing electronic materials.
Comparison with Similar Compounds
Structural and Functional Differences
The substituents on the benzyl group significantly influence reactivity, solubility, and biological activity. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison
Key Observations:
- Electron Effects :
- Biological Activity :
Table 2: Comparative Reactivity in Acylation Reactions
| Compound | Acylating Agent | Yield (%) | Reaction Temperature (°C) |
|---|---|---|---|
| Diethyl hydroxy-3,4,5-trifluorobenzylphosphonate | Acetyl chloride | 69–97 | 25–80 |
| Diethyl hydroxy-4-chlorobenzylphosphonate | Acetyl chloride | 72–95 | 25–80 |
| Diethyl hydroxy-3-trifluoromethyl-benzylphosphonate | Butyryl chloride | 75–93 | 25–80 |
Physical-Chemical Properties
- Solubility: Fluorinated compounds (3,4,5-trifluoro and 4-trifluoromethyl) show moderate solubility in organic solvents like dichloromethane, while methoxy derivatives dissolve readily in polar solvents (e.g., methanol) .
- Stability: Trifluoromethyl-substituted analogs are noted for long-term storage stability in sealed containers, whereas trifluoro derivatives may require protection from moisture due to hydrolytic sensitivity .
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing diethyl 3,4,5-trifluorobenzylphosphonate?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or Michaelis-Arbuzov reactions. For example, fluorinated benzyl halides (e.g., 3,4,5-trifluorobenzyl chloride) can react with triethyl phosphite under reflux in anhydrous conditions . Optimization of reaction parameters (temperature: 80–120°C, solvent: toluene/dioxane) and stoichiometric ratios (1:1.2 benzyl halide:phosphite) is critical to achieve yields >70%. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the phosphonate ester .
Q. How can researchers address challenges in isolating isomers during synthesis?
- Methodological Answer : Isomeric purity is influenced by precursor regiochemistry. For example, using 3,4,5-trifluorobenzyl chloride (vs. 2-/4-substituted analogs) ensures positional specificity. Advanced separation techniques, such as preparative HPLC (C18 column, acetonitrile/water mobile phase) or fractional crystallization (using ethanol/water mixtures), are required to resolve residual impurities .
Q. What safety protocols are recommended for handling fluorinated phosphonates?
- Methodological Answer : Use fume hoods, nitrile gloves, and safety goggles to mitigate exposure risks. While this compound lacks acute toxicity data, structurally similar phosphonates (e.g., diethyl chlorobenzylphosphonate) require precautions against skin/eye irritation. Toxicity screening (e.g., Ames test) is advised for novel derivatives .
Advanced Research Questions
Q. How does fluorination at the 3,4,5-positions influence electronic properties and reactivity?
- Methodological Answer : Fluorine’s electron-withdrawing effect lowers the LUMO energy of the benzyl group, enhancing electrophilicity. Computational studies (DFT/B3LYP) show a 0.3–0.5 eV reduction in HOMO-LUMO gaps compared to non-fluorinated analogs, favoring nucleophilic attack in cross-coupling reactions . Experimental validation via cyclic voltammetry (in DMF, Ag/AgCl reference) confirms increased oxidative stability .
Q. What strategies resolve contradictions in antimicrobial activity data for fluorinated benzylphosphonates?
- Methodological Answer : Discrepancies arise from substituent positioning and bacterial strain specificity. For example, this compound shows MIC values of 8–16 µg/mL against S. aureus but >64 µg/mL for E. coli. Use standardized broth microdilution assays (CLSI guidelines) and control for lipophilicity (logP calculations) to correlate structure-activity trends .
Q. How can computational modeling predict degradation pathways under environmental conditions?
- Methodological Answer : Molecular dynamics simulations (e.g., Gaussian 16) model hydrolysis mechanisms. Fluorine’s inductive effect slows esterase-mediated hydrolysis in aqueous buffers (pH 7.4), with a calculated half-life >48 hours. Experimental validation via LC-MS/MS tracks degradation products like 3,4,5-trifluorobenzylphosphonic acid .
Data Contradictions and Resolution
- Issue : Conflicting reports on neurotoxicity potential of aryl phosphonates.
Key Research Gaps
- Limited data on ecotoxicology (e.g., Daphnia magna LC50).
- Mechanistic studies needed to clarify antimicrobial action (e.g., membrane disruption vs. enzyme inhibition).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
